4'-Hydroxywarfarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

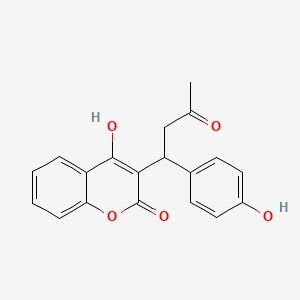

4-hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZWAMPDGRWRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947449 | |

| Record name | 2-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24579-14-4 | |

| Record name | 4'-Hydroxywarfarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024579144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Hydroxywarfarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-HYDROXYWARFARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8G6747YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Structural Characterization of 4'-Hydroxywarfarin

Abstract

4'-Hydroxywarfarin is a principal human metabolite of the widely prescribed anticoagulant, warfarin. Its synthesis and characterization are crucial for various fields, including drug metabolism studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and the development of reference standards for clinical and forensic analysis. This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to this compound and the suite of analytical techniques required for its unambiguous structural verification. Emphasizing the rationale behind methodological choices, this document serves as a practical resource for researchers, chemists, and drug development professionals. We detail a logical synthetic strategy centered on a base-catalyzed Michael addition, providing a full experimental protocol. Furthermore, we outline a multi-technique approach for structural elucidation, integrating Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography.

Introduction to this compound

Warfarin is administered clinically as a racemic mixture of (R)- and (S)-enantiomers. Its anticoagulant effect is primarily attributed to the (S)-enantiomer, which is significantly more potent than the (R)-form. The metabolism of warfarin is extensive and complex, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver[1]. These metabolic pathways, which include hydroxylations at various positions on the warfarin molecule, are a major source of the high inter-individual variability observed in patient response to warfarin therapy.

This compound, with the IUPAC name 4-hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one, is a key metabolite formed through the hydroxylation of the phenyl substituent[2]. This transformation is catalyzed by multiple CYP enzymes, including CYP3A4, which acts on the (S)-enantiomer, and other isoforms that may metabolize the (R)-enantiomer[1]. The ability to synthesize and isolate pure this compound is therefore essential for:

-

Metabolic Studies: Investigating the kinetics and enzyme contributions (e.g., CYP3A4, CYP2C19) to warfarin clearance.

-

Pharmacology: Assessing the potential biological activity or inhibitory effects of the metabolite on drug-metabolizing enzymes.

-

Analytical Chemistry: Developing and validating quantitative assays for monitoring warfarin and its metabolites in patient plasma[1][3].

This guide provides the necessary theoretical and practical framework for achieving these goals through chemical synthesis and rigorous characterization.

Chemical Synthesis of this compound

The synthesis of warfarin and its analogs is most classically achieved through the Michael addition of a 4-hydroxycoumarin nucleophile to an α,β-unsaturated ketone (a chalcone derivative)[4][5]. This approach offers a convergent and efficient route to the target molecule.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of this compound identifies 4-hydroxycoumarin and 4-(4-hydroxyphenyl)-3-buten-2-one (4-hydroxybenzalacetone) as the key precursors. The central carbon-carbon bond is formed via a 1,4-conjugate addition (Michael reaction).

Caption: Retrosynthetic strategy for this compound.

The forward synthesis, therefore, involves two primary stages:

-

Synthesis of the electrophilic precursor, 4-(4-hydroxyphenyl)-3-buten-2-one.

-

The base-catalyzed Michael addition of 4-hydroxycoumarin to this precursor.

Stage 1: Synthesis of 4-(4-Hydroxyphenyl)-3-buten-2-one

Principle: The α,β-unsaturated ketone precursor is synthesized via a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde lacking α-hydrogens (4-hydroxybenzaldehyde) with a ketone containing α-hydrogens (acetone)[6][7]. The initial aldol addition product readily dehydrates under the reaction conditions to yield the conjugated enone, driven by the formation of a stable, extended π-system.

Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 eq) in 95% ethanol.

-

Addition of Ketone: Add acetone (1.5 eq) to the solution and stir until homogeneous. The use of excess acetone helps to favor the mono-condensation product.

-

Initiation of Condensation: Slowly add an aqueous solution of 10% sodium hydroxide (NaOH) (2.0 eq) to the mixture with vigorous stirring. A precipitate should begin to form.

-

Reaction: Allow the mixture to stir at room temperature for 20-30 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the crystals with cold water to remove residual NaOH.

-

Purification: Recrystallize the crude product from a minimum volume of hot ethanol to yield 4-(4-hydroxyphenyl)-3-buten-2-one as a crystalline solid[8].

Stage 2: Michael Addition for this compound Synthesis

Principle: The enolate of 4-hydroxycoumarin, a soft nucleophile, attacks the β-carbon of the conjugated system of 4-(4-hydroxyphenyl)-3-buten-2-one. The choice of base is critical; while strong bases can be used, milder organic bases like pyridine or piperidine are often sufficient and can minimize side reactions[5][9].

Caption: Workflow for the synthesis of this compound.

Protocol:

-

Reaction Setup: Combine 4-hydroxycoumarin (1.0 eq) and 4-(4-hydroxyphenyl)-3-buten-2-one (1.0 eq) in a suitable solvent such as ethanol or pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine or pyridine (if not used as the solvent).

-

Heating: Heat the reaction mixture to reflux and monitor its progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction typically proceeds to completion within several hours.

-

Solvent Removal: After completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification (Acid-Base Extraction): This step is crucial for separating the acidic product from unreacted starting materials and neutral byproducts[10][11].

-

Dissolve the crude residue in a water-immiscible solvent like dichloromethane or ethyl acetate.

-

Extract the organic phase with an aqueous solution of dilute base (e.g., 5% NaOH). The acidic this compound will move into the aqueous phase as its phenolate/enolate salt.

-

Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

-

Acidify the aqueous phase slowly with a suitable acid (e.g., 2M HCl) to a pH of ~2-3. The pure this compound will precipitate out of the solution.

-

-

Final Isolation: Collect the white precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product.

Structural Characterization

Unambiguous confirmation of the synthesized molecule's structure is paramount. A multi-technique approach provides orthogonal data points, ensuring the highest level of confidence in the product's identity and purity.

Overview of the Analytical Workflow

Caption: Integrated workflow for structural characterization.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides precise mass-to-charge (m/z) ratio information, allowing for the confirmation of the molecular weight and elemental composition. Tandem MS (MS/MS) induces fragmentation of the parent ion, yielding a characteristic pattern that serves as a structural fingerprint[12]. For hydroxywarfarins, electrospray ionization (ESI) in negative ion mode is highly effective[1].

Expected Results: The molecular formula for this compound is C₁₉H₁₆O₅, with a monoisotopic mass of 324.10 g/mol [2].

| Ion | Expected m/z | Interpretation |

| Parent Ion [M-H]⁻ | 323.09 | Deprotonated molecular ion, confirming the molecular weight. |

| Fragment Ion 1 | 266 | Corresponds to the benzylhydroxycoumarin radical ion after cleavage[1][12]. |

| Fragment Ion 2 | 177 | A special fragment ion characteristic of A-ring hydroxylation[1]. |

| Fragment Ion 3 | 161 | Corresponds to the deprotonated 4-hydroxycoumarin moiety after cleavage[1]. |

Experimental Protocol (LC-MS/MS):

-

Sample Preparation: Prepare a dilute solution of the synthesized product in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18) to ensure purity before MS analysis[12].

-

Ionization: Utilize an ESI source operating in negative ion mode.

-

MS Scan: Perform a full scan to identify the parent [M-H]⁻ ion at m/z 323.1.

-

MS/MS Scan: Select the parent ion for collision-induced dissociation (CID) and acquire the product ion spectrum, which should match the expected fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the chemical environment of ¹H (proton) and ¹³C nuclei, providing detailed information about the molecular structure, connectivity, and stereochemistry. The chemical shifts, splitting patterns (multiplicity), and integration of signals in a ¹H NMR spectrum, combined with the number and type of carbon signals in a ¹³C NMR spectrum, allow for a complete structural assignment[13][14].

Expected ¹H NMR Spectral Data (Predicted in CDCl₃): The spectrum of this compound is expected to be similar to that of warfarin, with key differences in the aromatic region of the 4'-hydroxyphenyl ring[13].

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (acetyl group) | ~2.3 | Singlet (s) |

| -CH₂- | ~3.4 | Doublet (d) |

| -CH- (chiral center) | ~4.2 | Triplet (t) |

| 4'-Hydroxyphenyl Protons | ~6.8 (ortho to -OH), ~7.1 (meta to -OH) | Doublet (d) |

| Coumarin Aromatic Protons | 7.2 - 8.0 | Multiplets (m) |

| Phenolic & Enolic -OH | Broad, variable | Singlet (s) |

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width and resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Compare the resulting spectra with the expected patterns.

X-ray Crystallography

Principle: X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate the electron density map of the molecule and thereby determine the precise positions of all atoms, bond lengths, and bond angles[15]. This technique provides unequivocal proof of structure and stereochemistry.

Experimental Workflow:

-

Crystal Growth: This is often the most challenging step. It involves slowly crystallizing the purified this compound from a suitable solvent system. Techniques include slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on a goniometer, and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated in a monochromatic X-ray beam while diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, high-resolution crystal structure.

Conclusion

This guide has detailed a reliable and field-proven methodology for the chemical synthesis and comprehensive structural characterization of this compound. The synthetic strategy, based on a Claisen-Schmidt condensation followed by a Michael addition, is robust and accessible. The analytical workflow, which combines the strengths of mass spectrometry for molecular weight and fragmentation analysis, NMR spectroscopy for detailed connectivity, and X-ray crystallography for definitive 3D structure, represents a self-validating system that ensures the scientific integrity of the final product. Mastery of these techniques is fundamental for professionals in drug development and metabolism research, enabling the production of high-purity standards essential for advancing our understanding of drug action and disposition.

References

- RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents. (n.d.). Google Patents.

- CN1505620A - Process for purification of warfarin acid, warfarin alkali metal salts and corresponding clathrates - Google Patents. (n.d.). Google Patents.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). The Michael addition of 4-hydroxycoumarin and 3-(4-hydroxy)phenylmethylene-2,4-pentanedione (6). Retrieved January 15, 2026, from [Link]

-

Zhang, Z. Y., & Ly, C. (2003). LC/MS/MS warfarin assay--An emerging tool for the early detection of cytochrome P450-associated drug-drug interactions in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 829-837. Available from [Link]

-

Susanti, E. V. H., & Mulyani, S. (2018). Green Synthesis of 4-Hydroxy-4'-Methoxychalcone by Grinding Techniques. In Proceedings of the 1st International Conference on Science and Technology for an Internet of Things. SCITEPRESS - Science and Technology Publications. Available from [Link]

-

Goka, B., & Klumpp, D. A. (2023). Synthesis of warfarin analogs: conjugate addition reactions of alkenyl-substituted N-heterocycles with 4-hydroxycoumarin and related substrates. RSC Advances, 13(7), 4754-4756. Available from [Link]

-

The Vespiary. (2007). Synthesis of 3-(p-Hydroxyphenyl)-2-Butanone "raspberry ketone". Retrieved January 15, 2026, from [Link]

-

Cai, Y., et al. (2016). A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma. Journal of Chromatography B, 1022, 130-137. Available from [Link]

-

Goka, B., & Klumpp, D. A. (2023). Synthesis of warfarin analogs: conjugate addition reactions of alkenyl-substituted N-heterocycles with 4-hydroxycoumarin and related substrates. RSC Advances, 13(7), 4754-4756. Available from [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved January 15, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Claisen-Schmidt Condensation. Retrieved January 15, 2026, from [Link]

-

Wang, Z., et al. (2022). Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 27(11), 3465. Available from [Link]

-

Goka, B., & Klumpp, D. A. (2023). Synthesis of warfarin analogs: conjugate addition reactions of alkenyl-substituted N-heterocycles with 4-hydroxycoumarin and related substrates. RSC Advances, 13, 4754-4756. Available from [Link]

-

Li, Y., et al. (2021). Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. Chemical Science, 12(36), 12096-12102. Available from [Link]

-

El-Mekabaty, A. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Current Organic Synthesis, 14(5), 656-693. Available from [Link]

-

Cenmed. (n.d.). 4-(4-Hydroxyphenyl)-3-buten-2-one. Retrieved January 15, 2026, from [Link]

-

Request PDF. (2021). High-Resolution Mass Spectrometric Elucidation of Electron Impact Induced Fragmentation Pathways of Methylated Warfarin and Selected Hydroxylated Species. Retrieved January 15, 2026, from [Link]

-

School of Chemistry, University of Bristol. (n.d.). Warfarin Characterisation. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved January 15, 2026, from [Link]

- US6512005B2 - Process for synthesis of pure warfarin acid, warfarin alkali metal salts and corresponding clathrates - Google Patents. (n.d.). Google Patents.

-

OPUS 4. (2021). Mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and selected hydroxylated species. Retrieved January 15, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001935). Retrieved January 15, 2026, from [Link]

-

Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved January 15, 2026, from [Link]

-

El-Sayed, R., & El-Saman, T. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 1-17. Available from [Link]

-

ResearchGate. (2021). Methods for obtaining enantiomers of the anticoagulant Warfarin and its analogs. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3). Retrieved January 15, 2026, from [Link]

-

Kochetkov, S., Kucherenko, A. S., & Zlotin, S. G. (2018). Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines [Supporting Information]. Organic & Biomolecular Chemistry, 16(30), 5483-5492. Available from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Buten-2-one, 4-(4-hydroxyphenyl)-. PubChem Compound Database. Retrieved January 15, 2026, from [Link]

Sources

- 1. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 2. This compound | C19H16O5 | CID 54682146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of warfarin analogs: conjugate addition reactions of alkenyl-substituted N-heterocycles with 4-hydroxycoumarin and related substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of warfarin analogs: conjugate addition reactions of alkenyl-substituted N-heterocycles with 4-hydroxycoumarin and related substrates - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00251A [pubs.rsc.org]

- 6. praxilabs.com [praxilabs.com]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. Claisen-Schmidt Condensation [cs.gordon.edu]

- 9. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]

- 10. CN1505620A - Method for purifying warfarin acid, warfarin alkali metal salt and corresponding clathrate - Google Patents [patents.google.com]

- 11. US6512005B2 - Process for synthesis of pure warfarin acid, warfarin alkali metal salts and corresponding clathrates - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. characterisation [ch.ic.ac.uk]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

mechanism of action of 4'-Hydroxywarfarin in coagulation

An In-Depth Technical Guide to the Mechanism of Action of 4'-Hydroxywarfarin in Coagulation

Abstract

Warfarin, a cornerstone of oral anticoagulant therapy, undergoes extensive hepatic metabolism, leading to a variety of hydroxylated derivatives. Among these, this compound, while a minor metabolite, presents a complex and clinically relevant mechanism of action that extends beyond simple metabolic inactivation. This technical guide provides a comprehensive exploration of this compound's role in coagulation, moving from its metabolic origins to its dual-faceted influence on the anticoagulation cascade. We will dissect its direct, albeit weak, interaction with the primary warfarin target, Vitamin K Epoxide Reductase (VKOR), and illuminate its more significant indirect role as a modulator of warfarin's own metabolism. This document is intended for researchers, clinicians, and drug development professionals seeking a detailed understanding of the intricate pharmacology of warfarin and its metabolites.

Introduction: The Central Role of Warfarin and its Metabolism

Warfarin, a 4-hydroxycoumarin derivative, exerts its anticoagulant effect by inhibiting the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[1] This enzyme is critical for the vitamin K cycle, a metabolic pathway essential for the post-translational gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins (C and S).[2][3] By depleting the supply of reduced vitamin K, warfarin prevents the activation of these factors, thereby disrupting the coagulation cascade.[4][5]

Administered as a racemic mixture of R- and S-enantiomers, warfarin's therapeutic action is complicated by significant inter-individual variability. This variability is largely driven by genetic polymorphisms in VKORC1 and, crucially, in the cytochrome P450 (CYP) enzymes responsible for its metabolism.[6] The more potent S-warfarin is primarily metabolized by CYP2C9, while the less potent R-warfarin is cleared by multiple enzymes, including CYP1A2 and CYP3A4.[1][7][8] This metabolic process generates several hydroxylated metabolites, including 6-, 7-, 8-, 10-, and this compound.[9][10] While often considered inactive byproducts, these metabolites can possess their own pharmacological activities. This guide focuses specifically on this compound, a metabolite whose subtle but significant actions contribute to the overall pharmacodynamic profile of warfarin therapy.

Metabolic Genesis of this compound

This compound is formed through the hydroxylation of the phenyl group of the warfarin molecule. It is considered a minor metabolite in the overall clearance of warfarin.[9][11] The formation of this compound is not dominated by a single enzyme but is catalyzed by several CYP isoforms, demonstrating stereoselectivity.

-

S-Warfarin Metabolism: The formation of S-4'-hydroxywarfarin is a minor pathway primarily catalyzed by CYP3A4.[12]

-

R-Warfarin Metabolism: The metabolism of R-warfarin to R-4'-hydroxywarfarin involves multiple P450s, which can confound precise contribution analysis.[9] Studies suggest contributions from CYP2C8 and CYP3A4.[9][13] Recombinant CYP2C19 has also been shown to produce this compound, although it is not its primary product.[9][11][14]

The complex interplay of these enzymes means that genetic polymorphisms or drug-drug interactions affecting CYP3A4 or CYP2C isoforms can alter the metabolic profile of warfarin, including the relative production of this compound.

Mechanism of Action: A Tale of Two Pathways

The influence of this compound on coagulation is best understood by considering two distinct mechanisms: a direct, though minor, anticoagulant effect and a more significant indirect effect via metabolic inhibition.

Direct Action: Inhibition of Vitamin K Epoxide Reductase (VKOR)

All 4-hydroxycoumarin anticoagulants are believed to exert their effect by acting at the same receptor site: VKOR.[15] Therefore, this compound is presumed to be a direct, competitive inhibitor of VKORC1. It interferes with the cyclic interconversion of vitamin K and its 2,3 epoxide, which is necessary for the gamma-carboxylation of vitamin K-dependent clotting factors.[2]

However, the anticoagulant potency of hydroxylated metabolites is generally considered to be significantly lower than that of the parent drug. While specific IC50 values for this compound against VKOR are not extensively reported in the literature, it is established that the parent warfarin enantiomers, particularly S-warfarin, are far more potent inhibitors.[16] The clinical anticoagulant effect observed during warfarin therapy is overwhelmingly attributed to the parent drug, not its hydroxylated metabolites.

Indirect Action: Inhibition of CYP2C9 and Warfarin Metabolism

A more clinically significant mechanism of action for this compound is its ability to inhibit CYP2C9, the primary enzyme responsible for clearing the highly potent S-warfarin.[12] This constitutes a form of product inhibition, where a metabolite of a drug inhibits the enzyme that produces other metabolites from the same parent drug.

Studies have demonstrated that several hydroxywarfarin metabolites can competitively inhibit CYP2C9.[12] While 7-hydroxywarfarin is the most abundant metabolite, 10-hydroxywarfarin and this compound also act as potent inhibitors of S-warfarin metabolism.[12] This inhibition slows the clearance of S-warfarin, leading to its accumulation and potentially potentiating its anticoagulant effect. This can increase the risk of bleeding, especially in individuals who may have a reduced capacity to clear these inhibitory metabolites, such as patients with renal impairment.[12]

| Metabolite | Inhibition Mechanism on CYP2C9 | Ki (µM) | Ki' (µM) |

| This compound | Mixed | 17 | 133 |

| 10-Hydroxywarfarin | Competitive | 0.94 | N/A |

| 7-Hydroxywarfarin | Competitive | 10 | N/A |

| 8-Hydroxywarfarin | Mixed | 21 | 103 |

| 6-Hydroxywarfarin | None | >170 | N/A |

| Table 1: Inhibition constants (Ki) of racemic hydroxywarfarins on recombinant CYP2C9-mediated S-warfarin metabolism. Data synthesized from Jones et al. (2011).[12] |

The mixed inhibition observed with this compound suggests it can bind to both the free CYP2C9 enzyme and the enzyme-substrate complex, albeit with different affinities.[12] This indirect action underscores the importance of considering the complete metabolic profile of warfarin when assessing its therapeutic and adverse effects.

Experimental Methodologies for Characterization

The elucidation of this compound's mechanism of action relies on a suite of in vitro assays. These protocols provide a framework for quantifying its formation and its inhibitory effects.

Protocol: In Vitro Metabolism of Warfarin in Human Liver Microsomes (HLMs)

This experiment quantifies the formation rate of this compound and other metabolites from the parent drug.

Objective: To determine the kinetics of this compound formation by hepatic enzymes.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

R- and S-Warfarin standards

-

This compound analytical standard

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (stopping solution)

-

LC-MS/MS system

Procedure:

-

Prepare Microsomal Reaction: In a microcentrifuge tube on ice, combine potassium phosphate buffer, HLM protein (typically 0.2-1.0 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to bring it to temperature.

-

Initiate Reaction: Add warfarin (at various concentrations, e.g., 1-100 µM) to initiate the reaction. Vortex gently.

-

Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 15-60 minutes, within the linear range of formation).

-

Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold ACN with 0.1% formic acid. This precipitates the protein.

-

Protein Precipitation: Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample using a validated LC-MS/MS method to quantify the concentration of this compound by comparing it to a standard curve.[17][18]

-

Data Analysis: Calculate the rate of formation (pmol/min/mg protein). Plot the rate versus substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

Protocol: CYP2C9 Inhibition Assay

This experiment determines the inhibitory potency (IC50, Ki) of this compound on the metabolism of a known CYP2C9 substrate (S-warfarin).

Objective: To quantify the inhibitory effect of this compound on S-warfarin metabolism.

Materials:

-

Recombinant human CYP2C9 enzyme

-

S-Warfarin (substrate)

-

This compound (inhibitor)

-

S-7-Hydroxywarfarin (metabolite standard)

-

Other materials as listed in Protocol 4.1

Procedure:

-

Prepare Reaction Mixtures: Prepare a series of tubes containing buffer, recombinant CYP2C9, and the NADPH regenerating system.

-

Add Inhibitor: Add varying concentrations of this compound to the tubes. Include a control set with no inhibitor (vehicle only).

-

Pre-incubation: Pre-incubate the enzyme-inhibitor mixtures at 37°C for 5-10 minutes.

-

Initiate Reaction: Add S-warfarin (at a concentration near its Km, e.g., 5 µM) to all tubes to start the reaction.

-

Incubation & Termination: Incubate and terminate the reaction as described in Protocol 4.1.

-

Sample Analysis: Analyze the samples by LC-MS/MS to quantify the formation of the major metabolite, S-7-hydroxywarfarin.

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.

-

Plot percent inhibition versus the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

To determine the inhibition constant (Ki) and mechanism, repeat the experiment using multiple substrate and inhibitor concentrations and analyze the data using nonlinear regression or graphical methods like Dixon or Hanes-Woolf plots.[12]

-

Conclusion and Future Directions

The is subtle yet significant. While it possesses weak direct anticoagulant properties as a 4-hydroxycoumarin, its primary role in a clinical context is that of a metabolic modulator. By inhibiting CYP2C9, it can decrease the clearance of the more potent S-warfarin, thereby potentiating the overall anticoagulant effect of the parent drug. This indirect action highlights the necessity of understanding the complete metabolic fate of drugs with narrow therapeutic indices.

Future research should focus on further quantifying the direct inhibitory potency of this compound and other metabolites on VKOR to build a more complete structure-activity relationship profile. Furthermore, investigating the impact of its accumulation in specific patient populations, such as those with renal insufficiency or specific CYP3A4 polymorphisms, could provide valuable insights for personalized warfarin therapy, helping to mitigate risks and optimize treatment outcomes.

References

-

Kim, S. Y., et al. (2012). Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins. Drug Metabolism Letters, 6(3), 157–164. Available at: [Link]

-

Zick, S. M., et al. (2012). Assessing Cytochrome P450 and UDP-Glucuronosyltransferase Contributions to Warfarin Metabolism in Humans. The AAPS Journal, 14(3), 552–562. Available at: [Link]

-

Kim, S. Y., et al. (2012). Metabolism of R- and S-warfarin by CYP2C19 into four hydroxywarfarins. PubMed, 6(3), 157-64. Available at: [Link]

-

Hirsh, J., et al. (2001). American Heart Association/American College of Cardiology Foundation Guide to Warfarin Therapy. Circulation, 103(1), 1-8. Available at: [Link]

-

Kaminsky, L. S., & Zhang, Z. Y. (1997). Human P450 metabolism of warfarin. Pharmacology & Therapeutics, 73(1), 67–74. Available at: [Link]

-

Haque, A., et al. (2017). Stereospecific Metabolism of R- and S-Warfarin by Human Hepatic Cytosolic Reductases. Drug Metabolism and Disposition, 45(10), 1083-1090. Available at: [Link]

-

Self, T. (n.d.). Warfarin Metabolism: Why Doctors and Pharmacists Must Pay Close Attention. RxEconsult. Available at: [Link]

-

Ho, M. (n.d.). Drugs affecting Coagulation. ANZCA Document Library. Available at: [Link]

-

Breckenridge, A. M., et al. (1986). A study of the relationship between the pharmacokinetics and the pharmacodynamics of the 4-hydroxycoumarin anticoagulants warfarin, difenacoum and brodifacoum in the rabbit. British Journal of Pharmacology, 87(3), 513–527. Available at: [Link]

-

Dr. Oracle. (n.d.). How is warfarin (Coumadin) metabolized?. Dr. Oracle. Available at: [Link]

-

Zayed, A., et al. (2024). Development of a rapid HPLC-fluorescence method for monitoring warfarin metabolites formation: In vitro studies for evaluating the effect of piperine on warfarin metabolism and plasma coagulation. Heliyon, 10(10), e31266. Available at: [Link]

-

Liu, J., et al. (2005). LC/MS/MS warfarin assay - An emerging tool for the early detection of cytochrome P450-associated drug-drug interactions in drug discovery. ResearchGate. Available at: [Link]

-

Lewis, R. J., et al. (1970). Warfarin. Stereochemical aspects of its metabolism and the interaction with phenylbutazone. The Journal of Clinical Investigation, 49(10), 1607–1617. Available at: [Link]

-

Lewis, R. J., et al. (1970). Warfarin. Stereochemical aspects of its metabolism and the interaction with phenylbutazone. PubMed. Available at: [Link]

-

Jones, D. R., et al. (2011). Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin. Drug Metabolism and Disposition, 39(8), 1475–1482. Available at: [Link]

-

Kim, S. Y., et al. (2012). Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins. ResearchGate. Available at: [Link]

-

Thijssen, H. H., & Baars, L. G. (1987). Vitamin K 2,3-epoxide reductase: the basis for stereoselectivity of 4-hydroxycoumarin anticoagulant activity. Biochemical Pharmacology, 36(16), 2729–2734. Available at: [Link]

-

Hermodson, M. A., et al. (1971). 4-Hydroxycoumarins. Synthesis of the metabolites and some other derivatives of warfarin. Journal of Medicinal Chemistry, 14(2), 167-169. Available at: [Link]

-

Rettie, A. E., & Tai, G. (2006). Pharmacogenomics of 4-hydroxycoumarin anticoagulants. Pharmacogenomics, 7(8), 1257–1266. Available at: [Link]

-

Ngui, J. S., et al. (2001). In vitro stimulation of warfarin metabolism by quinidine: Increases in the formation of 4'- and 10-hydroxywarfarin. ResearchGate. Available at: [Link]

-

Gholampour, F., et al. (2012). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 17(11), 13594–13625. Available at: [Link]

-

Liu, Q., et al. (2018). Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. Blood, 132(6), 647–656. Available at: [Link]

-

Shen, G., et al. (2017). Warfarin traps human vitamin K epoxide reductase in an intermediate state during electron transfer. Nature Structural & Molecular Biology, 24(1), 79–86. Available at: [Link]

-

Thijssen, H. H., et al. (1988). 4-Hydroxycoumarin oral anticoagulants: pharmacokinetics-response relationship. Thrombosis and Haemostasis, 60(1), 35–38. Available at: [Link]

-

Wang, Y., et al. (2024). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Molecules, 29(10), 2269. Available at: [Link]

-

Spronk, H. M. H., et al. (2022). Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications. Journal of Clinical Medicine, 11(21), 6436. Available at: [Link]

-

Study.com. (n.d.). Warfarin Mechanism of Action. Study.com Video. Available at: [Link]

-

Al-Majedy, Y. K. H., et al. (2022). Synthesis And Bio-Evaluation Of Some 4-Hydroxycoumarin Derivatives. Research Square. Available at: [Link]

-

Hermodson, M. A., et al. (1971). Studies on the 4-hydroxycoumarins. Synthesis of the metabolites and some other derivatives of warfarin. PubMed. Available at: [Link]

-

De Matteis, G., et al. (2016). The Active Metabolite of Warfarin (3'-Hydroxywarfarin) and Correlation with INR, Warfarin and Drug Weekly Dosage in Patients under Oral Anticoagulant Therapy: A Pharmacogenetics Study. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Vitamin K epoxide reductase. Wikipedia. Available at: [Link]

-

Liu, Q., et al. (2018). Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. PubMed. Available at: [Link]

-

Harrill, A. H., et al. (2009). In Silico Pharmacogenetics: Warfarin Metabolism. PLoS ONE, 4(9), e7093. Available at: [Link]

-

Djeujo, F. M., et al. (2024). Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin. ResearchGate. Available at: [Link]

-

Liu, X., et al. (2022). Revealing the mechanisms of warfarin-induced vascular calcification through metabolomics and network toxicology. Frontiers in Pharmacology, 13, 946761. Available at: [Link]

-

Tripodi, A., et al. (2001). Influence of warfarin therapy on activated factor VII clotting activity. Haematologica, 86(10), 1063–1067. Available at: [Link]

Sources

- 1. medsparkles.com [medsparkles.com]

- 2. ahajournals.org [ahajournals.org]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. mdpi.com [mdpi.com]

- 5. Warfarin Mechanism of Action - Video | Study.com [study.com]

- 6. Pharmacogenomics of 4-hydroxycoumarin anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessing Cytochrome P450 and UDP-Glucuronosyltransferase Contributions to Warfarin Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of R- and S-warfarin by CYP2C19 into four hydroxywarfarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buy this compound (EVT-1439761) | 24579-14-4 [evitachem.com]

- 14. researchgate.net [researchgate.net]

- 15. A study of the relationship between the pharmacokinetics and the pharmacodynamics of the 4-hydroxycoumarin anticoagulants warfarin, difenacoum and brodifacoum in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Warfarin STEREOCHEMICAL ASPECTS OF ITS METABOLISM AND THE INTERACTION WITH PHENYLBUTAZONE - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of a rapid HPLC-fluorescence method for monitoring warfarin metabolites formation: In vitro studies for evaluating the effect of piperine on warfarin metabolism and plasma coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profile of 4'-Hydroxywarfarin

This guide provides a comprehensive technical overview of the in vivo pharmacokinetic profile of 4'-hydroxywarfarin, a primary metabolite of the widely used anticoagulant, warfarin. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding, details robust experimental methodologies, and offers field-proven insights into the complex disposition of this significant metabolite.

Introduction: The Significance of this compound in Warfarin Therapy

Warfarin, administered as a racemic mixture of (R)- and (S)-enantiomers, undergoes extensive metabolic transformation, leading to a variety of hydroxylated metabolites. Among these, this compound holds particular importance. While often considered a minor metabolite in terms of plasma concentration compared to 7-hydroxywarfarin, its formation and subsequent actions can have significant implications for warfarin's overall therapeutic effect and safety profile.[1][2] Understanding the in vivo pharmacokinetics of this compound is crucial for a complete comprehension of warfarin's disposition, potential drug-drug interactions, and inter-individual variability in patient response.

This guide will elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, primarily in the context of its formation from the parent drug, warfarin. We will explore the enzymatic pathways governing its creation and further biotransformation, present available pharmacokinetic parameters derived from modeling studies, and provide detailed protocols for its in vivo investigation and bioanalysis.

Metabolic Formation and Elimination Pathways

The in vivo pharmacokinetic profile of this compound is intrinsically linked to the metabolism of its parent compound, warfarin.

Formation of this compound: A Multi-Enzyme Process

This compound is formed through the hydroxylation of the coumarin ring of both (R)- and (S)-warfarin. This metabolic process is primarily catalyzed by specific cytochrome P450 (CYP) enzymes in the liver.

-

(S)-Warfarin Metabolism: The formation of (S)-4'-hydroxywarfarin is a minor metabolic pathway for the more potent (S)-enantiomer of warfarin. While CYP2C9 is the principal enzyme responsible for the metabolism of (S)-warfarin to its major metabolites, 6- and 7-hydroxywarfarin, other enzymes contribute to the formation of (S)-4'-hydroxywarfarin.[3][4] In vitro studies have identified CYP3A4 as an enzyme involved in this specific hydroxylation.[3]

-

(R)-Warfarin Metabolism: The metabolism of (R)-warfarin is more complex, involving multiple CYP enzymes. CYP1A2 and CYP2C19 are known to contribute to the formation of various hydroxylated metabolites of (R)-warfarin, and this compound can be one of the products.[1][2]

The following diagram illustrates the primary metabolic pathways of warfarin, highlighting the formation of this compound.

Caption: Metabolic pathways of (S)- and (R)-warfarin to their hydroxylated metabolites.

Further Metabolism: Glucuronidation

Once formed, this compound can undergo Phase II metabolism, primarily through glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates a glucuronic acid moiety to the hydroxyl group, increasing the water solubility of the metabolite and facilitating its excretion. In vitro studies with human liver microsomes and recombinant UGTs have demonstrated that extrahepatic UGT1A10 can glucuronidate this compound. This suggests that its elimination is not solely dependent on hepatic processes.

Excretion

The glucuronidated form of this compound is more readily excreted from the body, primarily via the urine. The quantification of warfarin metabolites in urine is a key component of understanding the complete disposition of the drug.[3]

In Vivo Pharmacokinetic Parameters of this compound

Direct administration of this compound to determine its intrinsic pharmacokinetic profile is not a common practice in preclinical or clinical studies. Therefore, its pharmacokinetic parameters are typically derived from population pharmacokinetic modeling of data collected after the administration of warfarin.

A comprehensive population pharmacokinetic model analyzed the plasma and urine concentrations of ten warfarin metabolites, including this compound, following warfarin administration in healthy subjects.[3][4] This modeling approach allows for the estimation of key parameters related to the formation and elimination of the metabolite.

Table 1: Estimated Pharmacokinetic Parameters for this compound Metabolites Following Warfarin Administration

| Parameter | S-4'-Hydroxywarfarin | R-4'-Hydroxywarfarin | Unit | Description |

| Formation Clearance (CLf) | - | - | L/h | The rate of formation of the metabolite from the parent drug. |

| Elimination Clearance (CLe) | - | - | L/h | The rate of elimination of the metabolite from the body. |

Note: Specific values for CLf and CLe for this compound enantiomers were estimated in the context of a complex pharmacokinetic model and may vary depending on the model structure and patient population. The study by Cheng et al. (2022) provides detailed model-based estimations.[3][4]

Distribution and Plasma Protein Binding

The distribution of this compound is influenced by its ability to bind to plasma proteins. It is thought that this compound has a comparable affinity for human plasma albumin as the parent drug, warfarin.[1] This high degree of protein binding would restrict its volume of distribution and limit the concentration of the unbound, pharmacologically active fraction.

Pharmacodynamic Implications: Inhibition of CYP2C9

An important aspect of the in vivo profile of this compound is its ability to act as a competitive inhibitor of CYP2C9.[1] CYP2C9 is the primary enzyme responsible for the clearance of the more potent (S)-warfarin. By inhibiting this enzyme, this compound can potentially reduce the metabolism of (S)-warfarin, leading to its accumulation and an enhanced anticoagulant effect. This phenomenon, known as product inhibition, can contribute to the complex dose-response relationship of warfarin and may play a role in drug-drug interactions. Both 4'- and 8-hydroxywarfarin have been shown to have intermediate affinity Ki values for CYP2C9 that are approximately 3-fold above the Km for S-warfarin.[1]

Experimental Protocols for In Vivo Assessment

To investigate the in vivo pharmacokinetic profile of this compound, a robust and well-validated experimental design is essential. The following provides a detailed, step-by-step methodology for a typical preclinical study in a rat model.

In Vivo Pharmacokinetic Study Protocol in Rats

This protocol outlines the key steps for assessing the plasma concentrations of warfarin and its metabolites, including this compound, after oral administration of warfarin to rats.

1. Animal Model and Acclimatization:

- Species: Sprague-Dawley rats (male, 200-250 g).

- Acclimatization: House the animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment with free access to standard chow and water.

2. Dosing:

- Drug Formulation: Prepare a dosing solution of racemic warfarin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

- Administration: Administer a single oral dose of warfarin (e.g., 1 mg/kg) via oral gavage.

3. Blood Sample Collection:

- Time Points: Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose (0) and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

- Anticoagulant: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

- Plasma Separation: Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

- Storage: Store the plasma samples at -80°C until bioanalysis.

4. Bioanalytical Method:

- Technique: Utilize a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of warfarin and its hydroxylated metabolites, including this compound, in plasma.[5]

5. Pharmacokinetic Analysis:

- Software: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters for warfarin and its metabolites from the plasma concentration-time data.

- Parameters: Determine Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), t1/2 (half-life), CL/F (apparent clearance), and Vd/F (apparent volume of distribution).

The following diagram outlines the experimental workflow for the in vivo pharmacokinetic study.

Caption: Experimental workflow for an in vivo pharmacokinetic study of warfarin metabolites.

Bioanalytical Method: LC-MS/MS for Quantification in Plasma

The accurate quantification of this compound in biological matrices requires a sensitive and specific analytical method. LC-MS/MS is the gold standard for this application.

1. Sample Preparation:

- Protein Precipitation: A simple and efficient method for extracting the analytes from plasma.

- To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of warfarin or one of its metabolites).

- Vortex mix for 1 minute to precipitate proteins.

- Centrifuge at high speed (e.g., 13,000 x g for 10 minutes) to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in a suitable mobile phase for injection.

2. Chromatographic Separation:

- Column: A C18 reversed-phase column is typically used for the separation of warfarin and its metabolites.

- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.

3. Mass Spectrometric Detection:

- Ionization: Electrospray ionization (ESI) in either positive or negative ion mode can be used, depending on the analytes.

- Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

4. Method Validation:

- The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability.[6]

Conclusion and Future Directions

The in vivo pharmacokinetic profile of this compound is a complex interplay of its formation from warfarin via multiple CYP enzymes, its distribution governed by plasma protein binding, and its elimination through glucuronidation and subsequent excretion. While not the most abundant metabolite, its ability to inhibit CYP2C9 underscores its potential to influence the disposition of the pharmacologically active (S)-warfarin, thereby contributing to the overall anticoagulant response.

Future research should focus on further refining population pharmacokinetic models to more accurately predict the in vivo exposure of this compound in diverse patient populations, including those with genetic polymorphisms in relevant metabolizing enzymes and those receiving co-medications. A deeper understanding of the quantitative contribution of this compound to the product inhibition of warfarin metabolism in a clinical setting will be invaluable for optimizing warfarin therapy and ensuring patient safety.

References

- Breckenridge, A., & Orme, M. (1971). Clinical implications of enzyme induction. Annals of the New York Academy of Sciences, 179(1), 421-431.

- Cheng, S., Brundage, R. C., Rettie, A. E., & Tracy, T. S. (2022). Pharmacokinetic Modeling of Warfarin ІI – Model-Based Analysis of Warfarin Metabolites after Warfarin Administered Either Alone or Together with Fluconazole or Rifampin. Drug Metabolism and Disposition, 50(9), 1302-1311.

- Cheng, S., Brundage, R. C., Rettie, A. E., & Tracy, T. S. (2022). Pharmacokinetic Modeling of Warfarin ІI - Model-based Analysis of Warfarin Metabolites following Warfarin Administered either Alone or Together with Fluconazole or Rifampin. Drug Metabolism and Disposition, DMD-AR-2022-000877.

- Flora, D. R., Rettie, A. E., & Tracy, T. S. (2017). A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma.

- Haining, R. L., Hunter, A. P., Veronese, M. E., Trager, W. F., & Rettie, A. E. (1996). Allelic variants of human cytochrome P450 2C9: baculovirus-mediated expression, purification, structural and functional characterization. Archives of Biochemistry and Biophysics, 333(2), 447-458.

- Hamberg, O., Christensen, H., & Poulsen, H. E. (2007). Warfarin pharmacokinetics and pharmacodynamics in the elderly. Therapeutic Drug Monitoring, 29(4), 437-444.

- Li, W., Zhang, H., Liu, Y., Gan, L., & Wang, J. (2022). Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 27(11), 3465.

- Miller, G. P., Jones, D. R., Riska, P. A., & Rettie, A. E. (2009). Hydroxywarfarin metabolites potently inhibit CYP2C9 metabolism of S-warfarin. Chemical Research in Toxicology, 23(6), 1119-1127.

- Pouncey, D. L., Shakur, Y., & Miller, G. P. (2018). Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin. Chemical Research in Toxicology, 31(5), 349–358.

- Rettie, A. E., Korzekwa, K. R., Kunze, K. L., Lawrence, R. F., Eddy, A. C., Aoyama, T., ... & Trager, W. F. (1992). Hydroxylation of warfarin by human cDNA-expressed cytochrome P-450 2C9. Chemical research in toxicology, 5(1), 54-59.

- Rettie, A. E., Wienkers, L. C., Gonzalez, F. J., Trager, W. F., & Korzekwa, K. R. (1994). Impaired (S)-warfarin metabolism catalysed by the R144C allelic variant of CYP2C9. Pharmacogenetics and Genomics, 4(1), 39-42.

- Rettie, A. E., & Tai, G. (2006). The pharmocogenomics of warfarin: closing in on personalized medicine. Molecular interventions, 6(4), 223.

- Singh, S., & Kumar, V. (2019). Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research, 55(2), 56-63.

- Steward, D. J., Haining, R. L., Henne, K. R., & Rettie, A. E. (1997). Genetic association between sensitivity to warfarin and expression of CYP2C9* 3. Pharmacogenetics and Genomics, 7(5), 361-367.

- Takahashi, H., & Echizen, H. (2001). Pharmacogenetics of warfarin elimination and its clinical implications. Clinical pharmacokinetics, 40(8), 587-603.

- Takanashi, K., Tainaka, H., & Yamaoka, K. (2012). Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins. Drug Metabolism Letters, 6(3), 157-164.

- Ufer, M. (2005). Comparative pharmacokinetics of vitamin K antagonists: warfarin, phenprocoumon and acenocoumarol. Clinical pharmacokinetics, 44(12), 1227-1246.

- Wienkers, L. C., Wurden, C. J., & Trager, W. F. (1996). The role of cytochrome P450 3A4 in the metabolism of R-warfarin in human liver microsomes. Drug Metabolism and Disposition, 24(5), 603-607.

- Zhang, Z. Y., Fasco, M. J., Huang, S. M., Guengerich, F. P., & Kaminsky, L. S. (1995). Characterization of purified human recombinant cytochrome P450 2C8 and its regulation by inter-individual differences in warfarin 6-and 7-hydroxylation. Journal of Pharmacology and Experimental Therapeutics, 275(1), 419-425.

Sources

- 1. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic Modeling of Warfarin ІI – Model-Based Analysis of Warfarin Metabolites after Warfarin Administered Either Alone or Together with Fluconazole or Rifampin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Modeling of Warfarin ІI - Model-based Analysis of Warfarin Metabolites following Warfarin Administered either Alone or Together with Fluconazole or Rifampin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. globalresearchonline.net [globalresearchonline.net]

4'-Hydroxywarfarin: A Technical Guide to its Biological Activity and Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxywarfarin is a principal metabolite of the widely used anticoagulant, warfarin. While often considered less biologically active than its parent compound, a nuanced understanding of its properties is critical for a comprehensive grasp of warfarin's overall pharmacological profile, including its efficacy and potential for drug-drug interactions. This technical guide provides an in-depth analysis of the biological activity and potency of this compound, synthesizing current scientific knowledge to inform researchers and drug development professionals.

The Metabolic Genesis of this compound: A Multi-Enzyme Affair

Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers, each with distinct metabolic fates and potencies. This compound emerges as a minor metabolite from both enantiomers through the action of several cytochrome P450 (CYP) enzymes.[1][2]

The formation of (S)-4'-Hydroxywarfarin is primarily a minor pathway catalyzed by CYP3A4.[3][4] The more clinically significant metabolism of the potent (S)-warfarin is predominantly 7-hydroxylation by CYP2C9.[2][3] For (R)-warfarin, the formation of this compound is also a minor metabolic route, with contributions from enzymes including CYP2C19 and CYP3A4.[1][5] The complexity of warfarin metabolism underscores the importance of understanding the roles of its various metabolites.

Figure 1: Metabolic Pathways of Warfarin to this compound.

Biological Activity: A Tale of Two Potencies

Anticoagulant Potency: An Area for Further Investigation

The primary mechanism of action for warfarin is the inhibition of Vitamin K Epoxide Reductase (VKOR), an enzyme crucial for the synthesis of active vitamin K-dependent clotting factors.[6] While this compound is structurally similar to its parent compound, it is generally considered to have significantly lower anticoagulant activity.

A comprehensive review of the current scientific literature did not yield specific quantitative data, such as IC50 values for the inhibition of VKOR by this compound or direct comparative studies on its effect on prothrombin time (PT). This represents a notable knowledge gap. Future research focusing on the direct anticoagulant properties of this compound is warranted to fully characterize its pharmacological profile.

Inhibition of CYP2C9: A Clinically Relevant Interaction

Despite its likely weak anticoagulant effect, this compound exhibits a significant biological activity through its potent inhibition of CYP2C9.[3] This is the primary enzyme responsible for the metabolism of the more potent (S)-warfarin.[2][3] This inhibitory action suggests that this compound can influence the pharmacokinetics of warfarin itself, potentially leading to drug-drug interactions and contributing to the inter-individual variability in warfarin response.

In vitro studies have quantified the inhibitory potential of this compound against CYP2C9, providing valuable data for pharmacokinetic modeling and drug interaction predictions.

| Inhibitor | IC50 (µM)a | Ki (µM)b | Inhibition Type |

| This compound | 17 | 17 | Mixed |

| Warfarin (for comparison) | 4.5 | - | - |

| Table 1: Inhibitory Potency of this compound on CYP2C9 Activity.[3] | |||

| aIC50: Half-maximal inhibitory concentration. | |||

| bKi: Inhibition constant. |

The mixed-type inhibition observed suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, further highlighting the complexity of its interaction with CYP2C9.[3]

Assessment of Biological Activity: Experimental Protocols

Prothrombin Time (PT) Assay for Anticoagulant Activity

The Prothrombin Time (PT) assay is a fundamental in vitro method to assess the extrinsic and common pathways of the coagulation cascade, and is the standard for monitoring warfarin therapy.[7] While direct data for this compound is lacking, this protocol can be employed to determine its anticoagulant potency.

Principle: This assay measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a tissue factor reagent (thromboplastin).

Step-by-Step Methodology:

-

Sample Preparation: Obtain platelet-poor plasma (PPP) by centrifuging citrated whole blood.

-

Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions.

-

Incubation: Pre-warm the PPP and thromboplastin reagent to 37°C.

-

Assay:

-

Pipette a defined volume of PPP into a cuvette.

-

Add the this compound compound at various concentrations (a vehicle control should be included).

-

Initiate the clotting reaction by adding a defined volume of the pre-warmed thromboplastin reagent.

-

Measure the time to clot formation using a coagulometer.

-

-

Data Analysis: Plot the clotting time against the concentration of this compound to determine its effect on the extrinsic coagulation pathway.

Figure 2: Experimental Workflow for the Prothrombin Time (PT) Assay.

Cytochrome P450 Induction Assay

To assess the potential of this compound to induce the expression of key drug-metabolizing enzymes, an in vitro assay using primary human hepatocytes is the gold standard.

Principle: This assay measures the change in mRNA expression or enzymatic activity of specific CYP450 isoforms (e.g., CYP1A2, CYP2B6, CYP3A4) in cultured human hepatocytes following treatment with the test compound.

Step-by-Step Methodology:

-

Cell Culture: Plate cryopreserved or fresh human hepatocytes and allow them to form a monolayer.

-

Treatment: Treat the hepatocytes with various concentrations of this compound, a vehicle control, and known positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4) for 48-72 hours.

-

Endpoint Analysis (mRNA Expression):

-

Lyse the cells and extract total RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA levels of the target CYP genes, normalized to a housekeeping gene.

-

-

Endpoint Analysis (Enzymatic Activity):

-

Incubate the treated hepatocytes with a probe substrate specific for the CYP isoform of interest.

-

Measure the formation of the corresponding metabolite using LC-MS/MS.

-

-

Data Analysis: Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle control.

Figure 3: Experimental Workflow for CYP450 Induction Assay.

Conclusion and Future Directions

This compound, while a minor metabolite of warfarin, possesses distinct biological activities that warrant consideration in drug development and clinical pharmacology. Its established role as an inhibitor of CYP2C9 highlights a potential mechanism for autoinhibition of warfarin metabolism and for drug-drug interactions.

Significant gaps in our understanding of this compound remain, particularly concerning its direct anticoagulant potency and its potential to induce cytochrome P450 enzymes. Further research employing the methodologies outlined in this guide is essential to fully elucidate the complete pharmacological profile of this key warfarin metabolite. A more comprehensive understanding will ultimately contribute to the safer and more effective use of warfarin in the clinical setting.

References

-

Jones, D. R., et al. (2010). Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin. Chemical Research in Toxicology, 23(7), 1219–1228. [Link]

-

Kim, S. Y., et al. (2012). Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins. Drug Metabolism Letters, 6(3), 157–164. [Link]

-

Ngui, J. S., et al. (2001). In vitro stimulation of warfarin metabolism by quinidine: increases in the formation of 4'- and 10-hydroxywarfarin. Drug Metabolism and Disposition, 29(6), 877-886. [Link]

-

ClinPGx. (n.d.). Warfarin Pathway, Pharmacokinetics. Retrieved from [Link]

-

The Active Metabolite of Warfarin (3'-Hydroxywarfarin) and Correlation with INR, Warfarin and Drug Weekly Dosage in Patients under Oral Anticoagulant Therapy: A Pharmacogenetics Study. (2016). PLoS ONE 11(9): e0162331. [Link]

-

Comparison of prothrombin time (INR) results and main characteristics of patients on warfarin treatment in primary health care centers and anticoagulation clinics. (2013). BMC Health Services Research, 13, 85. [Link]

-

Vitamin K 2,3-epoxide reductase: the basis for stereoselectivity of 4-hydroxycoumarin anticoagulant activity. (1988). British Journal of Pharmacology, 95(3), 675–682. [Link]

-

In vitro studies for evaluating the effect of piperine on warfarin metabolism and plasma coagulation. (2020). Molecules, 25(18), 4285. [Link]

-

Effect of Genetic Variability in the CYP4F2, CYP4F11, and CYP4F12 Genes on Liver mRNA Levels and Warfarin Response. (2017). Frontiers in Pharmacology, 8, 85. [Link]

-

Screening Method for the Identification of Compounds That Activate Pregnane X Receptor. (2022). Current Protocols, 2(6), e465. [Link]

-

Kaminsky, L. S., & Zhang, Z. Y. (1997). Human P450 metabolism of warfarin. Pharmacology & Therapeutics, 73(1), 67–74. [Link]

-

Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. (2018). Blood, 132(6), 637–646. [Link]

-

In vitro stimulation of warfarin metabolism by quinidine: increases in the formation of 4'- and 10-hydroxywarfarin. (2001). Drug Metabolism and Disposition, 29(6), 877-86. [Link]

-

Comparison of prothrombin time (INR) results and main characteristics of patients on warfarin treatment in primary health care centers and anticoagulation clinics. (2013). BMC Health Services Research, 13, 85. [Link]

-

Hepatocyte Nuclear Factor 4α (HNF4α) Plays a Controlling Role in Expression of the Retinoic Acid Receptor β (RARβ) Gene in Hepatocytes. (2023). International Journal of Molecular Sciences, 24(10), 8639. [Link]

-

Impacts of Common Anticoagulants on Coagulation Testing. (2024). ARUP Consult. [Link]

-

Vitamin K epoxide reductase. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Effect of genetic variability in the CYP4F2, CYP4F11 and CYP4F12 genes on liver mRNA levels and warfarin response. (2017). University of Liverpool Repository. [Link]

-

Identification of Clinically Used Drugs That Activate Pregnane X Receptors. (2011). Drug Metabolism and Disposition, 39(1), 151–159. [Link]

-

HNF4alpha in hepatocyte health and disease. (2024). Gene Expression, 22(1), 1-13. [Link]

-

Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase. (2018). Blood, 131(21), 2347–2356. [Link]

-

HUMAN PREGNANE X RECEPTOR (PXR, NR1I2) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well. (n.d.). PURACYP. [Link]

-

Warfarin traps human vitamin K epoxide reductase in an intermediate state during electron transfer. (2017). Nature Structural & Molecular Biology, 24(9), 758–765. [Link]

-

What are the differences between various anticoagulant medications, including their effects on Prothrombin Time (PT), Activated Partial Thromboplastin Time (APTT), and International Normalized Ratio (INR)? (2025). Dr.Oracle. [Link]

Sources

- 1. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. droracle.ai [droracle.ai]

An In-Depth Technical Guide to 4'-Hydroxywarfarin: From Discovery to Modern-Day Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxywarfarin, a principal metabolite of the widely prescribed anticoagulant warfarin, has emerged from the shadow of its parent compound to become a subject of significant scientific inquiry. Initially identified as a product of hepatic metabolism, its discovery and subsequent characterization have provided invaluable insights into the complex pharmacology of warfarin, particularly the influence of cytochrome P450 (CYP) enzyme polymorphisms on therapeutic outcomes. This in-depth technical guide provides a comprehensive overview of this compound, from its historical discovery to its contemporary relevance in drug development and clinical practice. We will delve into its biochemical properties, metabolic pathways, and pharmacodynamic effects, including its own anticoagulant activity. Furthermore, this guide will furnish detailed experimental protocols for the synthesis and analysis of this compound, equipping researchers with the practical knowledge to explore its multifaceted role in anticoagulant therapy and beyond.

Historical Context: The Dawn of Anticoagulant Therapy and the Unveiling of Warfarin's Metabolic Fate

The story of this compound is intrinsically linked to the discovery of its parent compound, warfarin. The journey began in the 1920s with a mysterious hemorrhagic disease in cattle that was traced to the consumption of spoiled sweet clover.[1] This led to the isolation of the anticoagulant agent, dicumarol, by Karl Paul Link and his team at the University of Wisconsin in 1939.[2][3] Subsequent research on synthetic derivatives of dicumarol led to the development of warfarin, a more potent and predictable anticoagulant, which was approved for human use in 1954.[2][4]

As warfarin's clinical use expanded, so did the need to understand its metabolic fate. Early investigations in the 1950s and 1960s sought to elucidate how the body processed this potent therapeutic agent. A landmark 1970 study by Lewis and Trager was among the first to comprehensively characterize warfarin metabolites in human urine.[1][5] Using a combination of mass spectrometry, thin-layer chromatography, and ultraviolet absorption spectroscopy, they identified several metabolic products, including the diastereomeric warfarin alcohols and 6- and 7-hydroxywarfarin.[5] While this pivotal study did not explicitly identify this compound, it laid the foundational methodology for the subsequent discovery of the full spectrum of hydroxylated warfarin metabolites. The later identification of this compound as a product of warfarin metabolism marked a significant step in understanding the intricate enzymatic processes governing its clearance and the interindividual variability in patient response.

Biochemical Profile and Metabolic Pathways

This compound is a hydroxylated derivative of warfarin, with the chemical formula C₁₉H₁₆O₅.[6] It exists as a racemic mixture of (R)- and (S)-enantiomers, reflecting the chirality of the parent warfarin molecule.[7] The hydroxylation occurs on the phenyl group at the 4'-position.

The formation of this compound is a testament to the complex enzymology of drug metabolism, primarily mediated by the cytochrome P450 superfamily of enzymes in the liver.[8]

-

(S)-Warfarin Metabolism: The more potent (S)-enantiomer of warfarin is primarily metabolized by CYP2C9 to 6- and 7-hydroxywarfarin.[7] However, a minor pathway involving CYP3A4 leads to the formation of (S)-4'-hydroxywarfarin.[8][9]

-

(R)-Warfarin Metabolism: The (R)-enantiomer of warfarin is metabolized by a broader range of CYP enzymes. CYP1A2 and CYP2C19 are involved in the formation of (R)-4'-hydroxywarfarin, although it is considered a minor metabolite from these pathways.[10]

The relative contribution of these pathways can be influenced by genetic polymorphisms in the respective CYP enzymes, leading to significant interindividual differences in the metabolic profile of warfarin and, consequently, the plasma concentrations of this compound.

Metabolic Pathway of Warfarin to this compound

Caption: Formation of (S)- and (R)-4'-Hydroxywarfarin from their respective warfarin enantiomers.

Pharmacodynamics and Clinical Significance

Anticoagulant Activity

Warfarin exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1), which is crucial for the recycling of vitamin K.[11] This, in turn, reduces the synthesis of vitamin K-dependent clotting factors. While the primary focus has been on the parent drug, its metabolites are not entirely devoid of pharmacological activity.